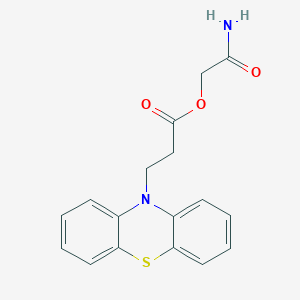![molecular formula C26H21NO4 B7467560 [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate, also known as ONC1, is a potent anticancer agent that has gained significant attention in the scientific community. ONC1 belongs to the class of small molecule inhibitors that target the mitochondrial F1Fo-ATP synthase.
Mechanism of Action
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate targets the mitochondrial F1Fo-ATP synthase, which is responsible for the production of ATP in the mitochondria. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate binds to the OSCP subunit of the F1Fo-ATP synthase, which leads to the inhibition of ATP synthesis. This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and decrease cancer cell migration and invasion. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has also been found to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and ultimately cell death.
Advantages and Limitations for Lab Experiments
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has several advantages for lab experiments. It has been found to be effective against a wide range of cancer types, making it a versatile tool for cancer research. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate does have some limitations for lab experiments. Its low solubility in water can make it difficult to work with, and its potency can make it challenging to determine the optimal concentration for experiments.
Future Directions
There are several future directions for [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate research. One potential direction is to investigate the combination of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate with other anticancer agents to enhance its efficacy. Another direction is to study the effect of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate on cancer stem cells, which are known to be resistant to traditional chemotherapy. Additionally, the development of more soluble derivatives of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate could improve its usefulness in lab experiments and potential clinical applications.
Synthesis Methods
The synthesis of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate involves the reaction of 2-bromoethyl naphthalene-1-carboxylate with 4-phenylmethoxyaniline followed by oxidation using potassium permanganate. The final product is obtained after purification using column chromatography. The yield of the synthesis is approximately 50%.
Scientific Research Applications
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has shown great potential as an anticancer agent in preclinical studies. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, prostate cancer, and leukemia. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has been shown to induce apoptosis in cancer cells by inhibiting the mitochondrial F1Fo-ATP synthase. This inhibition leads to the disruption of the mitochondrial membrane potential, which triggers the release of cytochrome c and activates the caspase cascade, ultimately leading to cell death.
properties
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c28-25(18-31-26(29)24-12-6-10-20-9-4-5-11-23(20)24)27-21-13-15-22(16-14-21)30-17-19-7-2-1-3-8-19/h1-16H,17-18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOXBYPIGHEMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)

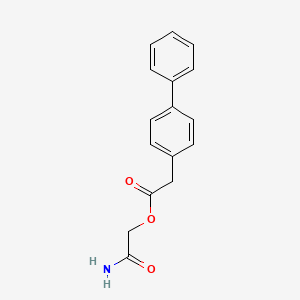
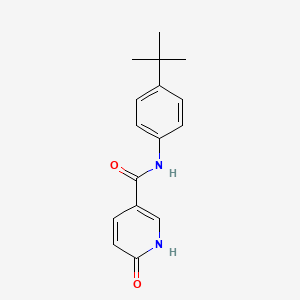


![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)
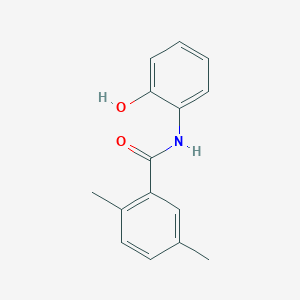
![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)
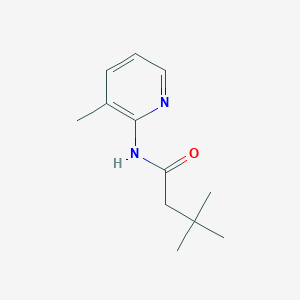
![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3-(2-chlorophenyl)sulfonylpropanoate](/img/structure/B7467544.png)
